molecular formula C8H12N2O B14439475 1-(Oxan-4-yl)aziridine-2-carbonitrile CAS No. 75985-15-8

1-(Oxan-4-yl)aziridine-2-carbonitrile

Cat. No.: B14439475
CAS No.: 75985-15-8
M. Wt: 152.19 g/mol
InChI Key: ALXSADFZRQZURD-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)aziridine-2-carbonitrile is a chemical compound characterized by the presence of an oxane ring and an aziridine ring, along with a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxan-4-yl)aziridine-2-carbonitrile typically involves the reaction of oxane derivatives with aziridine and nitrile precursors. One common method includes the ring-opening reaction of aziridine with oxane derivatives under controlled conditions . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(Oxan-4-yl)aziridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

Major products formed from these reactions include various amine derivatives, substituted nitriles, and oxidized products. The specific products depend on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)aziridine-2-carbonitrile involves its interaction with nucleophiles, leading to ring-opening reactions and the formation of various products. The compound’s high reactivity is attributed to the strain in the aziridine ring, which makes it susceptible to nucleophilic attack . Molecular targets and pathways involved include interactions with thiol groups and other nucleophilic sites in biomolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include aziridine-2-carboxylic acid derivatives and other aziridine-containing compounds . These compounds share structural similarities but differ in their functional groups and reactivity.

Uniqueness

1-(Oxan-4-yl)aziridine-2-carbonitrile is unique due to the presence of both an oxane ring and an aziridine ring, along with a nitrile group.

Properties

CAS No.

75985-15-8

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(oxan-4-yl)aziridine-2-carbonitrile

InChI

InChI=1S/C8H12N2O/c9-5-8-6-10(8)7-1-3-11-4-2-7/h7-8H,1-4,6H2

InChI Key

ALXSADFZRQZURD-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2CC2C#N

Origin of Product

United States

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